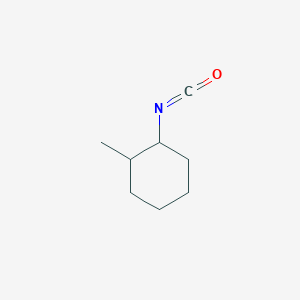
1-Isocyanato-2-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanato-2-methylcyclohexane is an organic compound with the molecular formula C₈H₁₃NO and a molecular weight of 139.2 g/mol . It is a colorless liquid with an odor similar to acetone . This compound is known for its ability to inhibit mitochondrial protein synthesis, which may be due to its potential to introduce mutations in the mitochondrial genome .
Preparation Methods
1-Isocyanato-2-methylcyclohexane can be synthesized through various methods. The most common industrial method involves the phosgene process, where phosgene reacts with diamines to form diisocyanates and hydrogen chloride . due to the toxicity of phosgene, non-phosgene methods are also explored. These include the reduction carbonylation, oxidation carbonylation, dimethyl carbonate, and urea methods . In these methods, nitro-amino compounds react with carbon monoxide, dimethyl carbonate, or urea to form carbamates, which then undergo thermal decomposition to yield isocyanates .
Chemical Reactions Analysis
1-Isocyanato-2-methylcyclohexane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form carbamate or imidic acid.
Oxidation and Reduction:
Substitution: Can undergo substitution reactions, particularly with nucleophiles, leading to the formation of ureas and other derivatives.
Common reagents used in these reactions include water, carbon monoxide, and various catalysts . The major products formed depend on the specific reaction conditions but often include carbamates and ureas .
Scientific Research Applications
1-Isocyanato-2-methylcyclohexane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Isocyanato-2-methylcyclohexane involves its ability to inhibit mitochondrial protein synthesis . This inhibition may be due to the compound’s potential to introduce mutations in the mitochondrial genome . It also interacts with pathways involved in neurodegenerative diseases, potentially offering therapeutic effects .
Comparison with Similar Compounds
1-Isocyanato-2-methylcyclohexane can be compared with other isocyanates such as:
Toluene diisocyanate (TDI): Commonly used in the production of polyurethanes.
Hexamethylene diisocyanate (HDI): Used in non-yellowing polyurethane materials.
Isophorone diisocyanate (IPDI): Also used in non-yellowing polyurethane materials.
Properties
IUPAC Name |
1-isocyanato-2-methylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-7-4-2-3-5-8(7)9-6-10/h7-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVDIOHQFKXVFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chlorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2717067.png)

![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2717072.png)
![Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2717073.png)

![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide](/img/structure/B2717075.png)
![N-[(5-Cyano-1-methylpyrrol-3-yl)methyl]-N-[(1-hydroxycycloheptyl)methyl]prop-2-enamide](/img/structure/B2717078.png)

![[6-(1,2,3,4-Tetrahydroquinolin-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B2717081.png)





